Array ( [bid] => 6295167 ) Buy rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride | 2368824-59-1

rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride

Catalog No.
S6583301
CAS No.
2368824-59-1
M.F
C6H12Cl2N2O
M. Wt
199.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-...

CAS Number

2368824-59-1

Product Name

rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one;dihydrochloride

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.08 g/mol

InChI

InChI=1S/C6H10N2O.2ClH/c9-6-1-4-2-7-3-5(4)8-6;;/h4-5,7H,1-3H2,(H,8,9);2*1H/t4-,5+;;/m0../s1

InChI Key

DROICGFRNLABFP-YAQRUTEZSA-N

SMILES

C1C2CNCC2NC1=O.Cl.Cl

Canonical SMILES

C1C2CNCC2NC1=O.Cl.Cl

Isomeric SMILES

C1[C@H]2CNC[C@H]2NC1=O.Cl.Cl

rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride is a bicyclic organic compound characterized by a fused pyrrolo-pyrrolidine ring system. Its molecular formula is C6H10N2O·2HCl, and it has a molecular weight of approximately 188.06 g/mol. The compound features specific stereochemistry at the 3a and 6a positions, which contributes to its unique chemical properties and biological activities. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility in water and potential bioavailability .

There is no current information available on the mechanism of action of rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride. Without knowledge of its biological activity or interaction with other molecules, a mechanism of action cannot be determined.

  • As with any new compound, it is advisable to handle rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride with caution due to lack of specific safety data.
  • Standard laboratory practices for handling potentially hazardous chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield more saturated derivatives using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: Nucleophilic substitution reactions are possible where functional groups are replaced by nucleophiles like halides or amines .

The synthesis of rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one typically involves:

  • Cyclization of Precursors: This can be achieved through the reduction of suitable diketone precursors followed by cyclization.
  • Use of Reducing Agents: Commonly employed reducing agents include sodium borohydride or lithium aluminum hydride.
  • Catalysts: Acidic or basic catalysts may be required to facilitate the ring closure during cyclization.

In industrial settings, continuous flow processes are often utilized to ensure consistent quality and yield, with precise control over reaction parameters like temperature and pressure .

rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride is being explored for various applications, particularly in pharmaceutical research. Its unique structure may confer it with potential therapeutic properties against certain diseases, although specific applications are still being defined through ongoing research.

Several compounds share structural similarities with rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride:

Compound NameMolecular FormulaUnique Features
rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-oneC6H10N2ODifferent stereochemistry leading to distinct properties
rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochlorideC6H10N2O·HClVariation in ring structure
rel-4-Methyl-N-(((3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamideC16H22N4O3SContains additional functional groups influencing activity

The uniqueness of rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride lies in its specific stereochemical configuration and fused ring structure that may impart distinct chemical reactivity and biological effects compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

198.0326684 g/mol

Monoisotopic Mass

198.0326684 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

Explore Compound Types